5-pyridin-3-yl-2-pyridin-4-ylpyridine
Description
Properties
Molecular Formula |
C15H11N3 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-pyridin-3-yl-2-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-13(10-17-7-1)14-3-4-15(18-11-14)12-5-8-16-9-6-12/h1-11H |
InChI Key |
MLCJLDAEZRILCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pyridin-3-yl-2-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid derivative in the presence of a palladium catalyst . This method allows for the formation of the desired compound with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-pyridin-3-yl-2-pyridin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenated reagents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine derivatives.
Scientific Research Applications
5-pyridin-3-yl-2-pyridin-4-ylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-pyridin-3-yl-2-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s bipyridinyl architecture distinguishes it from simpler pyridine derivatives. Key comparisons include:
Key Observations :
- Electronic Effects : The dual pyridinyl groups in this compound introduce electron-withdrawing effects, likely reducing electron density at the central pyridine ring compared to halogenated analogs (e.g., 2-chloro-5-iodo derivatives). This could enhance its ability to participate in π-π stacking or metal coordination .
Hypotheses for this compound :
- Enhanced metal-binding capacity due to multiple N-donor sites.
- Potential antimicrobial or anticancer activity, contingent on substituent electronics and solubility.
Physicochemical Properties
- Solubility: The dual pyridinyl groups may reduce water solubility compared to amino- or hydroxyl-substituted analogs (e.g., 3-amino-5-methoxypyridin-4-ol•2HCl ).
- Thermal Stability : Estimated melting points may exceed 250°C, aligning with high-melting analogs like 2-chloro-5-arylpyridines (268–287°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
